Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate typically involves the esterification of 3-(benzyloxy)phenyl-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(benzyloxy)phenyl-3-hydroxypropanoic acid+ethanolacid catalystEthyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the benzyloxy and hydroxypropanoate groups allows it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A carboxylic acid with a similar phenylpropanoate structure.
Benzoic acid: A simpler aromatic carboxylic acid.
Ethyl benzoate: An ester with a similar ethyl ester moiety but lacking the hydroxypropanoate group.
Uniqueness
Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate is unique due to the presence of both the benzyloxy and hydroxypropanoate groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C18H20O4 |
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Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(3-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11,17,19H,2,12-13H2,1H3 |
InChI Key |
ZUJLUOPGJFBQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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